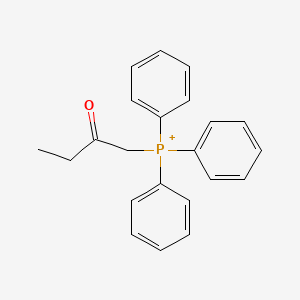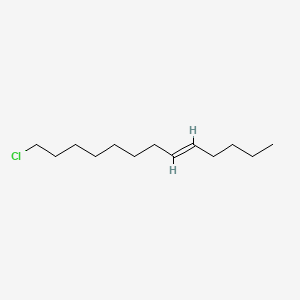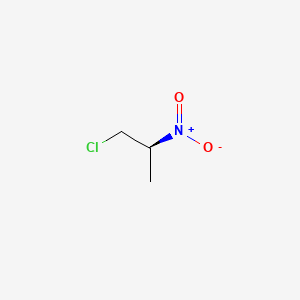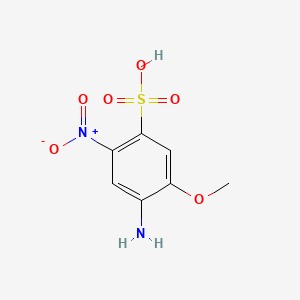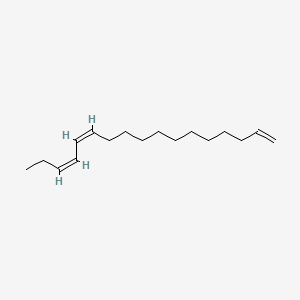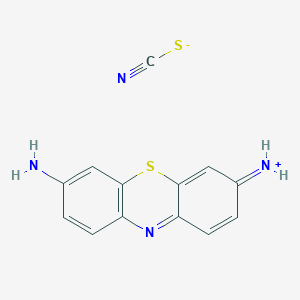
3,7-Diaminophenothiazin-5-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a dye and a redox indicator in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in staining and imaging applications.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy and as a dye.
Thionine: Similar in structure and used in similar applications, but with different electronic properties.
Azure A: A related compound used in biological staining and imaging.
Uniqueness
3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .
Eigenschaften
CAS-Nummer |
85168-99-6 |
|---|---|
Molekularformel |
C13H10N4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |
InChI |
InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |
InChI-Schlüssel |
MRJXHDKSDUHJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


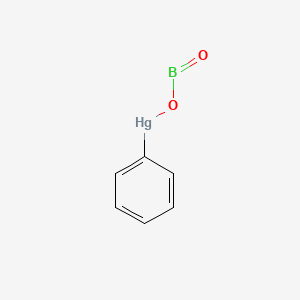
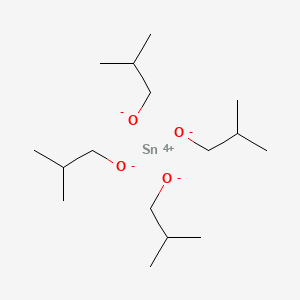
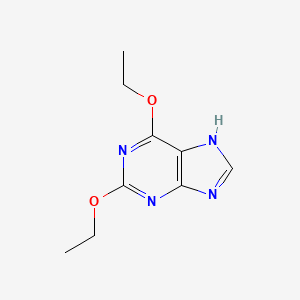
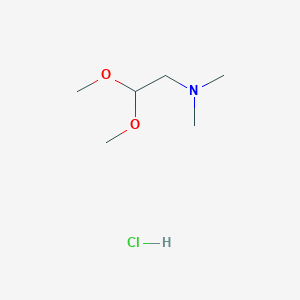
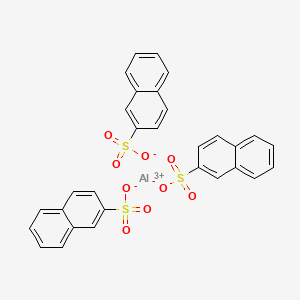
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
